1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

Catalog No.
S776801
CAS No.
39604-66-5
M.F
C16H16O4
M. Wt
272.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

CAS Number

39604-66-5

Product Name

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

InChI

InChI=1S/C16H16O4/c1-19-12-9-14(18)16(15(10-12)20-2)13(17)8-11-6-4-3-5-7-11/h3-7,9-10,18H,8H2,1-2H3

InChI Key

NIWDJRBUBVCKAV-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=CC=C2)O

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=CC=C2)O

Limited Availability of Information:

Finding detailed information on the specific research applications of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone is challenging. Chemical databases like PubChem and ChemicalBook primarily offer information on its structure, formula, and basic properties, but lack specific research details [, ].

Potential Research Areas:

Based on the compound's structure, researchers might be interested in exploring its potential in the following areas:

  • Organic synthesis: The presence of functional groups like the ketone (C=O) and hydroxyl (OH) groups suggests potential applications in organic synthesis as a building block for more complex molecules.
  • Medicinal chemistry: The dimethoxyphenyl group (C6H3(OCH3)2) is present in various natural products and pharmaceuticals known for their diverse biological activities. This similarity could warrant investigation into the potential bioactivity of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone.

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone, also known as 2'-hydroxy-4',6'-dimethoxyacetophenone, is an organic compound with the molecular formula C16H18O4 and a molecular weight of 274.31 g/mol. It features a phenyl group attached to an ethanone moiety and is characterized by the presence of hydroxyl and methoxy functional groups. The compound exhibits a complex structure that contributes to its chemical reactivity and biological activity.

, including:

  • Electrophilic Aromatic Substitution: The methoxy groups can activate the aromatic ring, making it more susceptible to electrophilic attack.
  • Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can undergo condensation with aldehydes or other carbonyl compounds to form larger molecules.

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone has demonstrated several biological activities:

  • Antioxidant Properties: It exhibits significant antioxidant activity, which helps in neutralizing free radicals.
  • Antibacterial Effects: Studies have shown that this compound possesses antibacterial properties, making it a candidate for pharmaceutical applications .
  • Urease Inhibition: It has been investigated for its ability to inhibit urease, an enzyme linked to various pathological conditions .

The synthesis of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone can be achieved through several methods:

  • Solution-Precipitation Method: This method involves mixing reactants in a solvent to allow for crystallization of the product.
  • Houben-Hoesch Reaction: This reaction mechanism involves the interaction of benzene-1,3,5-triol with acetonitrile, leading to the formation of the desired compound.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its antibacterial and antioxidant properties, it may be utilized in drug formulations.
  • Cosmetics: Its antioxidant capabilities make it suitable for skin care products.
  • Research: It serves as a model compound for studying the effects of methoxy and hydroxyl substitutions on biological activity.

Interaction studies have highlighted the compound's potential effects when combined with other substances:

  • Synergistic Effects: When used alongside other antibacterial agents, it may enhance their efficacy against resistant strains.
  • Metabolic Interactions: Investigations into how this compound interacts with metabolic pathways could reveal its role in therapeutic contexts.

Several compounds share structural similarities with 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(2-Hydroxy-4-methoxyphenyl)-2-phenylethanoneC15H14O3Contains one methoxy group
1-(2-Hydroxy-4,5-dimethoxyphenyl)-2-phenylethanoneC16H18O4Similar structure but different substitutions
1-(2-Hydroxy-4-methylphenyl)-2-phenylethanoneC15H16O3Methyl substitution instead of methoxy

Uniqueness

The uniqueness of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethanone lies in its specific arrangement of hydroxyl and methoxy groups at positions 4 and 6 on the aromatic ring. This configuration enhances its biological activity compared to similar compounds that may lack these functional groups or have different substituents.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Wikipedia

1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-phenylethan-1-one

Dates

Modify: 2023-08-15

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